molecular formula C3HBrFNS B3266090 2-Bromo-4-fluorothiazole CAS No. 41731-36-6

2-Bromo-4-fluorothiazole

Cat. No.: B3266090
CAS No.: 41731-36-6
M. Wt: 182.02 g/mol
InChI Key: CHKYBGLFAJJFGR-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorothiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of bromine and fluorine atoms in the 2 and 4 positions, respectively, imparts unique chemical properties to this compound. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .

Chemical Reactions Analysis

2-Bromo-4-fluorothiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-fluorothiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest due to their diverse biological activities.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential use in developing new drugs with anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorothiazole involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives are known to inhibit enzymes like BRAF kinase, which is involved in cell division and cancer progression . Additionally, they can act as inhibitors of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The specific molecular targets and pathways depend on the particular derivative and its intended application.

Comparison with Similar Compounds

2-Bromo-4-fluorothiazole can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms makes it a valuable compound for further chemical modifications and applications.

Properties

IUPAC Name

2-bromo-4-fluoro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrFNS/c4-3-6-2(5)1-7-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKYBGLFAJJFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312765
Record name 2-Bromo-4-fluorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41731-36-6
Record name 2-Bromo-4-fluorothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41731-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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